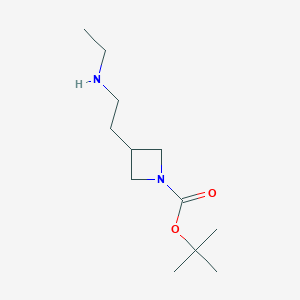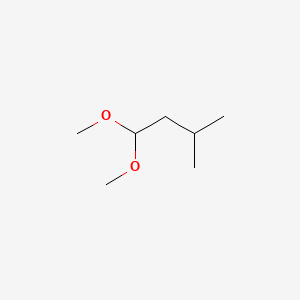
1,1-Dimethoxy-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-3-methylbutane is an organic compound with the molecular formula C7H16O2. It is also known as isovaleraldehyde dimethyl acetal. This compound is a colorless liquid with a pleasant, fruity odor and is used in various chemical reactions and industrial applications.
Métodos De Preparación
1,1-Dimethoxy-3-methylbutane can be synthesized through the following steps:
Reaction of 2-methylbutanal with methanol: This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, to form 2-methoxy-3-methylbutanol.
Formation of the acetal: The intermediate 2-methoxy-3-methylbutanol is then reacted with additional methanol under acidic conditions to form this compound.
Análisis De Reacciones Químicas
1,1-Dimethoxy-3-methylbutane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, this compound can be hydrolyzed to form 2-methylbutanal and methanol.
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include acid catalysts like sulfuric acid for hydrolysis and oxidation agents like potassium permanganate for oxidation reactions. The major products formed from these reactions are 2-methylbutanal, methanol, and various oxidized derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-3-methylbutane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Flavors and Fragrances: Due to its pleasant fruity odor, it is used in the formulation of flavors and fragrances.
Chemical Research: It serves as a model compound in studies of acetal formation and hydrolysis, providing insights into reaction mechanisms and kinetics.
Mecanismo De Acción
The mechanism of action of 1,1-dimethoxy-3-methylbutane primarily involves its role as an acetal. In acidic conditions, it can undergo hydrolysis to form the corresponding aldehyde and methanol. The molecular targets and pathways involved in its reactions include the activation of the acetal carbon by protonation, followed by nucleophilic attack by water or other nucleophiles .
Comparación Con Compuestos Similares
1,1-Dimethoxy-3-methylbutane can be compared with other similar compounds such as:
1,1-Diethoxy-3-methylbutane: This compound has ethoxy groups instead of methoxy groups, leading to different physical properties and reactivity.
1,1-Dimethoxyethane: A simpler acetal with two methoxy groups attached to an ethane backbone, used in similar applications but with different reactivity due to the shorter carbon chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for particular applications in organic synthesis and industrial processes.
Propiedades
IUPAC Name |
1,1-dimethoxy-3-methylbutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2)5-7(8-3)9-4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMBSQKUMOJZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205712 |
Source


|
| Record name | 1,1-Dimethoxy-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57094-35-6 |
Source


|
| Record name | 1,1-Dimethoxy-3-methylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057094356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethoxy-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



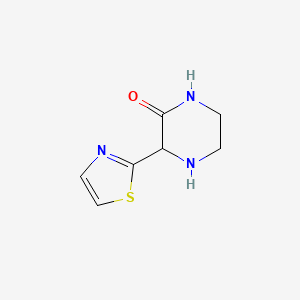
![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
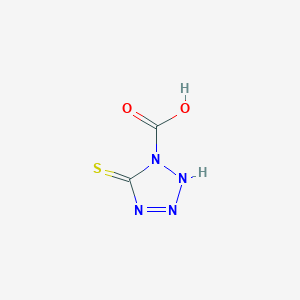
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)
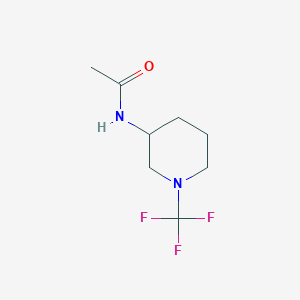
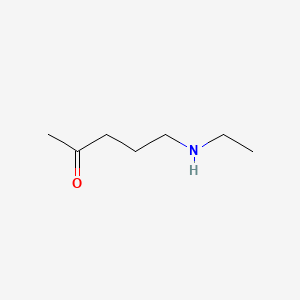
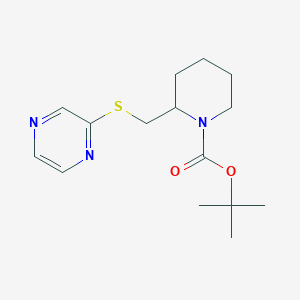
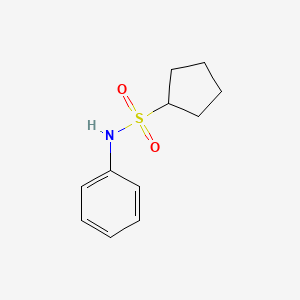
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
